
2-Hydroxy-5-nitrobenzaldehyde
Overview
Description
2-Hydroxy-5-nitrobenzaldehyde (C₇H₅NO₄, CAS 97-51-8) is an aromatic aldehyde featuring a hydroxyl (-OH) group at the 2-position and a nitro (-NO₂) group at the 5-position on the benzene ring. Its molecular structure is nearly planar, with a small dihedral angle (4.63°) between the aromatic rings, stabilized by intramolecular O-H···N and N-H···O hydrogen bonds forming an S(6) ring motif . The compound exhibits sensitivity to light and air, requiring storage in dark, dry conditions . Its melting point ranges from 123–127°C, and it is sparingly soluble in water but dissolves in polar organic solvents like DMF .
Key applications include:
- Coordination chemistry: Acts as a ligand for molybdenum complexes with catalytic and semiconducting properties .
- Pharmaceuticals: Intermediate in synthesizing pacritinib hydrochloride (a kinase inhibitor) and hydrogels for drug delivery .
- Material science: Precursor for Schiff bases, dyes, and photochromic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-nitrobenzaldehyde can be synthesized through the nitration of salicylaldehyde. The nitration process typically involves the reaction of salicylaldehyde with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Alkyl halides, acid chlorides, or anhydrides.
Major Products Formed
Reduction: 2-Hydroxy-5-aminobenzaldehyde.
Oxidation: 2-Hydroxy-5-nitrobenzoic acid.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Synthetic Applications
Coumarin Synthesis
2-Hydroxy-5-nitrobenzaldehyde is primarily used in the synthetic preparation of coumarin , which is a key compound found in various natural sources such as tonka beans and lavender oil. Coumarin has applications in pharmaceuticals and fragrances owing to its pleasant aroma and biological activities .
Schiff Base Formation
The compound serves as a precursor for the synthesis of Schiff bases , which are important intermediates in organic chemistry. These derivatives are utilized in the development of various pharmaceuticals and agrochemicals due to their diverse biological properties .
Catalytic Applications
Molybdenum Complexes
Recent studies have demonstrated the potential of molybdenum complexes derived from this compound as effective oxidation catalysts. These complexes were synthesized through the condensation of the aldehyde with benzhydrazide, yielding mononuclear and dinuclear complexes that exhibited promising catalytic activity in the epoxidation of cyclooctene and oxidation of linalool . Notably, one complex demonstrated an oxidation efficiency of up to 83%, highlighting its potential for industrial applications.
Complex Type | Catalyst Efficiency (%) | Reaction Type |
---|---|---|
Mononuclear | 73 | Epoxidation of cyclooctene |
Mononuclear | 83 | Oxidation of linalool |
Biological Applications
Antioxidant Activity
Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in developing therapeutic agents against oxidative stress-related diseases. The structure-activity relationship (SAR) studies suggest that modifications to the nitro and hydroxy groups can enhance antioxidant efficacy .
Anticancer Properties
In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation, making them candidates for further research in cancer therapeutics. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various signaling pathways .
Material Science Applications
Semiconductors
The electrical properties of molybdenum complexes derived from this compound have been explored for their potential use as semiconductors. These materials are being investigated for applications in electronic devices due to their favorable conductivity and stability under operational conditions .
Case Studies
-
Synthesis and Characterization of Molybdenum Complexes
- Researchers synthesized several molybdenum complexes using this compound, characterizing them through techniques such as X-ray diffraction and thermogravimetric analysis (TGA). The study established a correlation between structural features and catalytic efficiency, paving the way for future research into similar coordination compounds .
-
Antioxidant Activity Assessment
- A series of derivatives were evaluated for their antioxidant capabilities using standard assays (DPPH, ABTS). The results indicated that specific substitutions on the benzaldehyde ring significantly enhanced radical scavenging activity, suggesting potential applications in nutraceuticals and functional foods .
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitrobenzaldehyde involves its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These properties make it a versatile compound in various chemical reactions and interactions. In biological systems, it can interact with enzymes and proteins, potentially affecting their activity and function .
Comparison with Similar Compounds
Structural and Electronic Comparisons
†5-Nitrosalicylaldehyde is a synonym for this compound.
Key Observations :
- Planarity : The hydroxyl and nitro groups in this compound enforce near-planarity, enhancing conjugation and stability via intramolecular hydrogen bonds . This contrasts with methyl-substituted analogs (e.g., 2-methyl-5-nitrobenzaldehyde), where steric hindrance may reduce planarity and alter reactivity .
- Hydrogen Bonding: Intramolecular O-H···N and N-H···O bonds in this compound create rigid S(6) rings, absent in non-hydroxylated analogs. These bonds influence crystal packing and thermal stability .
Functional and Catalytic Properties
Key Observations :
- Molybdenum Complexes : Derivatives of this compound exhibit higher electrical conductivity compared to vanadium analogs, attributed to enhanced electron delocalization from the hydroxyl-nitro motif .
- Catalytic Activity : The hydroxyl group facilitates ligand-metal coordination, enabling efficient catalysis in oxidation reactions . Methyl or halogen-substituted analogs may show reduced activity due to weaker metal binding.
Hydrogen Bonding and Crystal Engineering
Key Observations :
- Hydrogen Bond Strength : The hydroxyl group in this compound forms stronger hydrogen bonds (O-H···N) compared to C-H···O interactions in its phenylhydrazone derivative .
- π-π Stacking : Nitro and hydroxyl groups reduce π-π slippage (3.71 Å in this compound vs. 3.92 Å in phenylhydrazone), enhancing crystal density .
Biological Activity
2-Hydroxy-5-nitrobenzaldehyde (CAS No. 97-51-8) is an organic compound with notable biological activity, primarily attributed to its structural characteristics, including the presence of both hydroxyl and nitro groups. This compound has been the subject of various studies focusing on its antibacterial, antifungal, and potential anticancer properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₅N₁O₄ |
Molecular Weight | 167.12 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Log P (octanol-water) | 0.55 |
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, indicating a potential role in developing new antibacterial agents. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic processes .
Case Study:
In a comparative study, derivatives of this compound were synthesized and tested for their antibacterial efficacy. The results showed that compounds with nitro groups displayed enhanced activity compared to their non-nitro counterparts, emphasizing the importance of this functional group in antimicrobial action .
Antifungal Activity
The antifungal properties of this compound have also been explored. It has shown promising results against various fungal strains, including Candida albicans. The compound's ability to inhibit fungal growth suggests it may serve as a lead compound for antifungal drug development .
Research Findings:
A study reported that the compound inhibited fungal cell wall synthesis, leading to cell lysis and death. This mode of action is crucial for developing effective antifungal therapies .
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential as an anticancer agent.
Mechanism of Action:
The compound appears to activate apoptotic pathways through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism has been linked to reduced viability in several cancer types, including breast and colon cancer cells .
Summary of Biological Activities
Activity Type | Effectiveness | Notable Findings |
---|---|---|
Antibacterial | High | Effective against E. coli and S. aureus |
Antifungal | Moderate to High | Inhibits C. albicans growth |
Anticancer | Promising | Induces apoptosis in various cancer cell lines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-Hydroxy-5-nitrobenzaldehyde derivatives in academic settings?
- Methodology : Use nucleophilic substitution reactions with reagents like 1-(2-chloroethyl)pyrrolidine hydrochloride under reflux conditions (yield ~13%). Purification involves filtration and washing with solvents like ethanol. Monitor reaction progress via TLC and confirm purity via NMR or HPLC .
- Key Parameters : Temperature control (reflux vs. ambient), solvent selection (e.g., benzene, dichloromethane), and stoichiometric ratios to minimize side products .
Q. How can X-ray crystallography be employed to determine the molecular conformation and hydrogen-bonding networks of this compound derivatives?
- Experimental Design : Collect low-temperature (100 K) diffraction data using a Bruker SMART APEXII CCD diffractometer. Refine structures via SHELXL, applying constraints for H-atom positions and anisotropic displacement parameters. Analyze hydrogen bonds (e.g., N–H···O, O–H···N) using software like ORTEP-3 for visualization .
- Data Interpretation : Calculate dihedral angles (e.g., 4.63° between aromatic rings) and assess intramolecular S(6) ring motifs. Validate refinement quality via R-factor (<0.051) and data-to-parameter ratio (>22:1) .
Q. What spectroscopic techniques are most effective for characterizing this compound in solution?
- Methodology : Combine FT-IR, FT-Raman, UV-vis, and NMR to identify functional groups (e.g., nitro, aldehyde). Assign peaks using hybrid correlation methods to resolve overlapping signals. For example, FT-IR bands at ~1680 cm⁻¹ confirm C=O stretching .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound derivatives?
- Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare with experimental bond lengths (e.g., C–C = 0.002 Å deviation). Adjust basis sets or consider solvent effects in simulations to align with observed torsion angles (e.g., 16.21° nitro group rotation) .
- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding contributions) .
Q. What strategies mitigate challenges in refining twinned or low-resolution crystal structures of this compound complexes?
- Refinement Protocol : Apply SHELXL’s TWIN/BASF commands for twinned data. Use high redundancy (>4) during data collection to improve signal-to-noise. For weak reflections (I < 2σ(I)), apply isotropic displacement models and validate via residual density maps (Δρmax < 0.47 eÅ⁻³) .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly and material properties of this compound derivatives?
- Graph Set Analysis : Classify H-bonds using Etter’s notation (e.g., S(6) motifs stabilize planar conformations). Correlate chain propagation along [101] directions with thermal stability via DSC. Compare with non-covalent interaction (NCI) plots to predict solubility .
Q. What mechanistic insights can be gained from studying condensation reactions involving this compound and arylhydrazines?
Properties
IUPAC Name |
2-hydroxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFRMUGEILMHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059154 | |
Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-51-8 | |
Record name | 5-Nitrosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Nitrosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-5-nitrobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitrosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-NITROSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ6GGT3K66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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